2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid
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Overview
Description
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a chemical compound with the molecular formula C9H13F2NO2 and a molecular weight of 205.20 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The bicyclic structure may also contribute to its stability and specificity in binding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid: Similar bicyclic structure but lacks fluorine atoms.
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride: A hydrochloride salt form of the compound with similar properties.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (CAS No. 1394116-73-4) is a bicyclic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework and subsequent functionalization to introduce the carboxylic acid group. The compound is characterized by its unique structural features which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives of bicyclic compounds similar to this compound. For instance, compounds derived from azabicyclo structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
M1 | Moderate | Weak |
M2 | Strong | Moderate |
M3 | Strong | Strong |
The most notable findings indicate that certain derivatives exhibit stronger antibacterial properties compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial strains .
Enzyme Inhibition
The biological evaluation also extends to enzyme inhibition assays where this compound derivatives have been tested against key enzymes:
Enzyme | Inhibition Activity |
---|---|
Urease | Strong |
Alpha-amylase | Moderate |
Dipeptidyl peptidase | Weak |
These results indicate that certain derivatives may inhibit urease effectively, which is crucial for managing conditions such as urinary tract infections .
Case Study 1: Antibacterial Efficacy
In a comparative study, derivatives of 2,2-difluoro-6-azabicyclo[3.2.2]nonane were tested against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics like meropenem, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound, revealing that specific derivatives could reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insight into the mechanism of action and help identify which structural modifications may enhance biological activity.
Properties
Molecular Formula |
C9H13F2NO2 |
---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid |
InChI |
InChI=1S/C9H13F2NO2/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8/h6,12H,1-5H2,(H,13,14) |
InChI Key |
JDBIOMXNUYGVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1CN2)(F)F)C(=O)O |
Origin of Product |
United States |
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